
N-((Benzyloxy)carbonyl)-N-cyclopentylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(Benzyloxy)carbonylamino}acetic acid is an organic compound with the molecular formula C15H19NO4 This compound is characterized by the presence of a benzyloxycarbonyl group, a cyclopentyl group, and an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(benzyloxy)carbonylamino}acetic acid typically involves the protection of amino acids followed by the introduction of the benzyloxycarbonyl group. One common method involves the reaction of cyclopentylamine with chloroacetic acid to form the intermediate, which is then treated with benzyl chloroformate to introduce the benzyloxycarbonyl group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(Benzyloxy)carbonylamino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
2-{(Benzyloxy)carbonylamino}acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{(benzyloxy)carbonylamino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. Additionally, the compound can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}acetic acid: Similar structure but lacks the cyclopentyl group.
N-Benzyloxycarbonylglycine: Contains a glycine moiety instead of the cyclopentyl group.
Cyclopentylglycine: Lacks the benzyloxycarbonyl group.
Uniqueness
2-{(Benzyloxy)carbonylamino}acetic acid is unique due to the presence of both the cyclopentyl group and the benzyloxycarbonyl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
2-[cyclopentyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)10-16(13-8-4-5-9-13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18) |
Clé InChI |
ZYZUPUCKSAOCNX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)
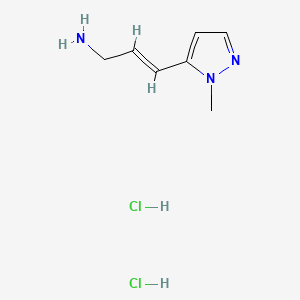
![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)
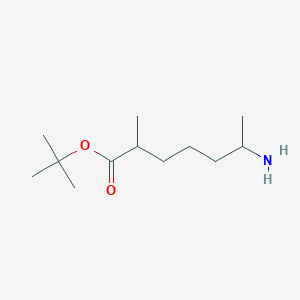
![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)


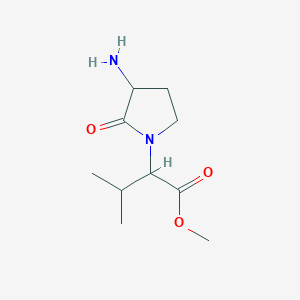
![Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanaminehydrochloride,trans](/img/structure/B15308500.png)
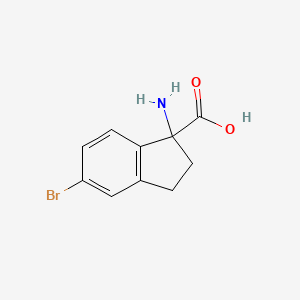
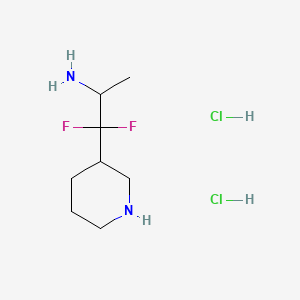
![((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine](/img/structure/B15308533.png)


